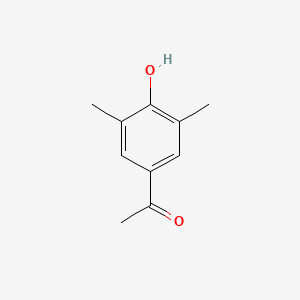

4'-Hydroxy-3',5'-dimethylacetophenone

説明

The exact mass of the compound 4'-Hydroxy-3',5'-dimethylacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Hydroxy-3',5'-dimethylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Hydroxy-3',5'-dimethylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWPKXVVEOGKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275388 | |

| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-04-2 | |

| Record name | 5325-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-3',5'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Hydroxy-3′,5′-dimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEH7JYU4DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

4'-Hydroxy-3',5'-dimethylacetophenone chemical properties

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3',5'-dimethylacetophenone

This guide provides a comprehensive technical overview of 4'-Hydroxy-3',5'-dimethylacetophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, spectral signature, reactivity, and handling protocols, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

4'-Hydroxy-3',5'-dimethylacetophenone, also known as 4-acetyl-2,6-dimethylphenol, is a substituted aromatic ketone. Its molecular structure, featuring a phenolic hydroxyl group, a ketone, and two methyl groups on the aromatic ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its CAS Registry Number is 5325-04-2.[1]

The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing acetyl group defines its chemical personality, influencing its reactivity and physical properties. Understanding these core characteristics is paramount for its effective application in research and development.

Synthesis Pathway: The Fries Rearrangement

The most common and industrially relevant synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone is achieved via the Fries rearrangement of 2,6-dimethylphenyl acetate.[2][3] This reaction is a classic example of an intramolecular electrophilic aromatic substitution, where an acyl group migrates from a phenolic oxygen to a carbon atom on the aromatic ring.

Mechanistic Rationale

The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3] The mechanism proceeds through several key steps:

-

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.

-

Acylium Ion Formation: This coordination facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

-

Electrophilic Attack: The highly reactive acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide. The attack can occur at the ortho or para position relative to the oxygen.

-

Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to restore aromaticity. A final aqueous workup hydrolyzes the aluminum complex to yield the final hydroxyacetophenone product.

Control over regioselectivity (ortho vs. para) is a critical aspect of this synthesis. Lower reaction temperatures (below 60°C) generally favor the formation of the para isomer (4'-Hydroxy-3',5'-dimethylacetophenone), which is often the thermodynamically more stable product.[3][4] Higher temperatures can lead to increased formation of the ortho isomer.[3][4]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of 4'-Hydroxy-3',5'-dimethylacetophenone.

Experimental Protocol: Laboratory Scale Synthesis

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or chlorobenzene).

-

Reactant Addition: The flask is cooled in an ice bath. 2,6-Dimethylphenyl acetate (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its unique combination of functional groups. The hydroxyl group's ability to participate in hydrogen bonding significantly influences its melting point and solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | White to light beige crystalline powder | [5] |

| Melting Point | 151-155 °C | [6] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |

| Solubility | Soluble in polar organic solvents like ethanol and methanol; limited solubility in nonpolar solvents like hexane. | [7] |

| pKa | Estimated around 8.5, typical for a phenol | [5] |

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following spectral data are characteristic of 4'-Hydroxy-3',5'-dimethylacetophenone.

| Technique | Characteristic Peaks / Signals | Rationale |

| ¹H NMR | δ ~10.0-11.0 (s, 1H, -OH), δ ~7.5 (s, 2H, Ar-H), δ ~2.5 (s, 3H, -COCH₃), δ ~2.2 (s, 6H, Ar-CH₃) | The phenolic proton is deshielded. The two aromatic protons are equivalent due to symmetry. The acetyl and methyl protons appear as sharp singlets. |

| ¹³C NMR | δ ~203 (C=O), δ ~160 (Ar-C-OH), δ ~130-135 (Ar-C), δ ~125 (Ar-C-COCH₃), δ ~26 (-COCH₃), δ ~16 (Ar-CH₃) | The carbonyl carbon is significantly downfield. Aromatic carbons show distinct shifts based on their substituents. |

| IR (cm⁻¹) | 3400-3100 (broad, O-H stretch), ~1660 (strong, C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch) | The broad O-H band is characteristic of a hydrogen-bonded phenol. The strong carbonyl absorption is indicative of an aryl ketone. |

| Mass Spec (EI) | m/z 164 (M⁺), 149 ([M-CH₃]⁺), 121 ([M-COCH₃]⁺) | The molecular ion peak corresponds to the molecular weight. Common fragments arise from the loss of a methyl radical (from the acetyl group) and an acetyl radical. |

Reactivity and Applications in Drug Development

The chemical reactivity of 4'-Hydroxy-3',5'-dimethylacetophenone provides multiple avenues for further molecular elaboration.

-

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or be acylated to form esters.

-

Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or catalytically hydrogenated.

-

Aromatic Ring: While the ring is already substituted, the strong activating effect of the hydroxyl group could potentially allow for further electrophilic substitution, although steric hindrance from the methyl groups would direct incoming electrophiles to the remaining positions.

A notable application is its use as an intermediate in the synthesis of pharmaceutical compounds and their impurities. For example, it is a known precursor in the synthesis of impurities of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma.[5] This highlights its relevance in the pharmaceutical industry for creating analytical standards and understanding drug degradation pathways.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is crucial to ensure safety.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

-

Recommended PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

4'-Hydroxy-3',5'-dimethylacetophenone is a chemical of significant synthetic utility. Its straightforward preparation via the Fries rearrangement, combined with the versatile reactivity of its functional groups, establishes it as a valuable intermediate for researchers in organic chemistry and drug discovery. A thorough understanding of its chemical properties, spectral data, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in scientific applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36581, 4'-Hydroxy-3',5'-dimethylacetophenone. Retrieved from [Link]

-

The Good Scents Company (2024). 4-hydroxy-3-methyl acetophenone. Retrieved from [Link]

-

Grokipedia (n.d.). Fries rearrangement. Retrieved from [Link]

-

Wikipedia (2024). Fries rearrangement. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70135, 4'-Hydroxy-3'-methylacetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118976, 2'-Hydroxy-4',5'-dimethylacetophenone. Retrieved from [Link]

-

Physics Wallah (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

-

The Royal Society of Chemistry (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChemLite (2025). 4'-hydroxy-3',5'-dimethylacetophenone (C10H12O2). Retrieved from [Link]

-

NIST (2024). 4-Hydroxy-3-methylacetophenone. Retrieved from [Link]

-

Solubility of Things (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

-

CP Lab Safety (2024). 4'-Hydroxy-3', 5'-dimethylacetophenone, min 97%, 1 gram. Retrieved from [Link]

-

precisionFDA (n.d.). 4'-HYDROXY-3',5'-DIMETHYLACETOPHENONE. Retrieved from [Link]

- Google Patents (2015). CN104761435A - Preparation method of 3,5-dimethylphenol.

-

ResearchGate (2008). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. Retrieved from [Link]

-

Alkali Scientific (2024). 4′-Hydroxy-3′,5′-dimethylacetophenone, 1 X 25 g (546402-25G). Retrieved from [Link]

-

Drugfuture (2025). 4'-HYDROXY-3',5'-DIMETHYLACETOPHENONE. Retrieved from [Link]

-

PrepChem.com (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

-

HMDB (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70135, 4'-Hydroxy-3'-methylacetophenone. Retrieved from [Link]

Sources

- 1. 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 5. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]

- 6. 3,5-二甲基-4-羟基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 4'-Hydroxy-3',5'-dimethylacetophenone: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3',5'-dimethylacetophenone, a substituted phenolic ketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a hydroxyl group and two methyl groups on the aromatic ring, imparts specific chemical and physical properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of the structure, properties, and, most notably, the detailed synthesis and characterization of this compound, with a focus on the Fries rearrangement—a powerful tool for the acylation of phenols.

Molecular Structure and Properties

The structure of 4'-Hydroxy-3',5'-dimethylacetophenone consists of an acetophenone core substituted with a hydroxyl group at the 4' position and two methyl groups at the 3' and 5' positions. This substitution pattern influences its reactivity and physical properties.

Table 1: Physicochemical Properties of 4'-Hydroxy-3',5'-dimethylacetophenone

| Property | Value |

| CAS Number | 5325-04-2 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Melting Point | 151-155 °C |

| IUPAC Name | 1-(4-hydroxy-3,5-dimethylphenyl)ethanone[1] |

| Synonyms | 4-Acetyl-2,6-dimethylphenol, 3',5'-Dimethyl-4'-hydroxyacetophenone |

Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone

The most common and efficient method for the synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone is the Fries rearrangement of 2,6-dimethylphenyl acetate.[2][3] This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2][3][4]

Reaction Scheme:

Caption: Mechanism of the Fries Rearrangement.

-

Formation of a Lewis Acid-Base Complex: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester.

-

Formation of the Acylium Ion: The complex undergoes cleavage to generate a resonance-stabilized acylium ion and an aluminum phenoxide species.

-

Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, attacks the electron-rich aromatic ring at the para position (due to steric hindrance at the ortho positions from the methyl groups). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the chloroaluminate anion) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aluminum salt of the product.

-

Hydrolysis: The final product, 4'-Hydroxy-3',5'-dimethylacetophenone, is liberated upon acidic work-up.

Characterization of 4'-Hydroxy-3',5'-dimethylacetophenone

The structure and purity of the synthesized 4'-Hydroxy-3',5'-dimethylacetophenone can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 4'-Hydroxy-3',5'-dimethylacetophenone

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (singlet), the acetyl methyl protons (singlet), the phenolic hydroxyl proton (singlet, broad), and the two aromatic methyl groups (singlet). |

| ¹³C NMR | Signals for the carbonyl carbon, the aromatic carbons (including those attached to the hydroxyl, acetyl, and methyl groups, and the unsubstituted aromatic carbons), and the methyl carbons. |

| IR Spectroscopy | A broad absorption band for the phenolic O-H stretch, a strong absorption for the C=O stretch of the ketone, and characteristic absorptions for C-H and C=C bonds of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). |

Applications and Biological Significance

While extensive research on the specific biological activities of 4'-Hydroxy-3',5'-dimethylacetophenone is still emerging, related phenolic ketones and acetophenone derivatives have shown a range of interesting properties, suggesting potential avenues for investigation.

-

Antimicrobial Activity: Some substituted hydroxyacetophenones have demonstrated antibacterial and antifungal properties. For instance, 4'-hydroxy-3'-methylacetophenone has been reported to have antimycobacterial activity. [5]This suggests that 4'-Hydroxy-3',5'-dimethylacetophenone could be a candidate for similar studies.

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities due to the ability of the hydroxyl group to scavenge free radicals. The antioxidant potential of 4'-Hydroxy-3',5'-dimethylacetophenone is an area worthy of exploration.

-

Intermediate in Organic Synthesis: As a functionalized aromatic ketone, this compound serves as a versatile intermediate for the synthesis of more complex molecules, including chalcones, flavonoids, and other heterocyclic compounds with potential medicinal applications. [6][7]For example, hydroxyacetophenones are key starting materials in the Claisen-Schmidt condensation to form chalcones, which are precursors to a wide variety of biologically active flavonoids. [7]

Conclusion

4'-Hydroxy-3',5'-dimethylacetophenone is a valuable chemical compound with a well-defined structure and accessible synthetic route via the Fries rearrangement. This in-depth guide has provided a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, an explanation of the underlying reaction mechanism, and methods for its characterization. The potential for this molecule and its derivatives in medicinal chemistry and materials science warrants further investigation, building upon the foundational knowledge of its synthesis and reactivity.

References

-

PubChem. 4'-Hydroxy-3',5'-dimethylacetophenone. National Center for Biotechnology Information. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. [Link]

-

Scribd. Fries Rearrangement of Phenyl Acetate. [Link]

-

The Royal Society of Chemistry. Characterization Data for Products. [Link]

-

SpectraBase. 4'-Methylacetophenone 13C NMR Spectrum. [Link]

-

Scribd. Fries Rearrangement. [Link]

-

Wikipedia. Fries rearrangement. [Link]

-

NIST WebBook. 4-Hydroxy-3-methylacetophenone. [Link]

-

ResearchGate. Synthesis and characterization of iron (iii) complexes of some 2-hydroxy-4, 5-dimethylacetophenone substituted hydrazones. [Link]

-

PubChemLite. 4'-hydroxy-3',5'-dimethylacetophenone. [Link]

-

SpectraBase. 4'-Hydroxy-3'-methylacetophenone 13C NMR. [Link]

-

SpectraBase. 4'-Hydroxy-3'-methylacetophenone FTIR. [Link]

-

Chinese Academy of Sciences. Phytochemical: 4'-Hydroxy-3',5'-dimethylacetophenone. [Link]

-

National Center for Biotechnology Information. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

National Center for Biotechnology Information. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. [Link]

-

PubMed. ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) With DNA Breaking Activity in Soy Sauce. [Link]

Sources

- 1. 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries Rearrangement | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 | FH54824 [biosynth.com]

- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 7. rjpbcs.com [rjpbcs.com]

An In-depth Technical Guide to 4'-Hydroxy-3',5'-dimethylacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3',5'-dimethylacetophenone, a substituted aromatic ketone, is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and steric hindrance from the two methyl groups on the aromatic ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of 4'-Hydroxy-3',5'-dimethylacetophenone, detailed synthetic methodologies, and an exploration of its current and potential applications in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the key physical and chemical characteristics of 4'-Hydroxy-3',5'-dimethylacetophenone.

Core Molecular and Physical Data

| Property | Value | Source(s) |

| CAS Number | 5325-04-2 | |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Melting Point | 151-155 °C | |

| Boiling Point | Data not available (estimated for related compound: 301-302 °C at 760 mmHg for 4-hydroxy-3-methylacetophenone) | [2] |

| Appearance | White to light beige crystalline powder | [3] |

| Solubility | Data not available (related compound 4-hydroxy-3-methylacetophenone is soluble in alcohol and slightly soluble in chloroform and methanol) | [2][3] |

Molecular Structure:

Caption: 2D structure of 4'-Hydroxy-3',5'-dimethylacetophenone.

Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone

The synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two prominent methods are the Fries rearrangement and the Houben-Hoesch reaction.

Fries Rearrangement

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[4][5][6] In the context of 4'-Hydroxy-3',5'-dimethylacetophenone synthesis, the likely precursor would be 2,6-dimethylphenyl acetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves the intramolecular acyl migration from the phenolic oxygen to an ortho or para position on the aromatic ring.

Reaction Scheme:

Caption: Fries rearrangement for the synthesis of the target compound.

Experimental Protocol (Adapted from a general procedure for Fries Rearrangement): [5][7]

Materials:

-

2,6-Dimethylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (HCl)

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and the anhydrous solvent.

-

Addition of Reactant: Cool the mixture in an ice bath. Slowly add 2,6-dimethylphenyl acetate (1 equivalent) dropwise to the stirred suspension of AlCl₃ in the solvent.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 60°C and 160°C, depending on the solvent and desired isomer) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The Fries rearrangement is sensitive to moisture as water can deactivate the Lewis acid catalyst.

-

Lewis Acid Stoichiometry: More than one equivalent of the Lewis acid is often required as it complexes with both the starting ester and the product ketone.

-

Solvent Choice: The polarity of the solvent can influence the ratio of ortho to para isomers. Nonpolar solvents tend to favor the ortho product, while polar solvents favor the para product. For the synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone, the para product is desired.

Houben-Hoesch Reaction

The Houben-Hoesch reaction is another effective method for the synthesis of aryl ketones, particularly from electron-rich phenols.[8] This reaction involves the condensation of a phenol with a nitrile in the presence of a Lewis acid catalyst (commonly zinc chloride, ZnCl₂) and hydrogen chloride. For the synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone, 2,6-dimethylphenol would be reacted with acetonitrile.

Reaction Scheme:

Caption: Houben-Hoesch reaction for the synthesis of the target compound.

Experimental Protocol (General Procedure): [8]

Materials:

-

2,6-Dimethylphenol

-

Acetonitrile

-

Anhydrous zinc chloride (ZnCl₂)

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas)

-

Ice-water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, dissolve 2,6-dimethylphenol and acetonitrile in anhydrous diethyl ether.

-

Catalyst Addition: Add anhydrous zinc chloride to the solution.

-

HCl Gas Introduction: Cool the flask in an ice-salt bath and pass a stream of dry hydrogen chloride gas through the solution with vigorous stirring for several hours.

-

Reaction: Allow the mixture to stand at room temperature for an extended period (often overnight or longer) until the ketimine hydrochloride precipitates.

-

Hydrolysis: Decant the ether and hydrolyze the ketimine salt by heating with water.

-

Work-up and Purification: Cool the aqueous solution and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and remove the solvent. The crude product can be purified by recrystallization or chromatography.

Causality behind Experimental Choices:

-

Electron-Rich Phenol: The Houben-Hoesch reaction works best with highly activated aromatic rings, such as phenols and their ethers.

-

Anhydrous Conditions: Similar to the Fries rearrangement, the reagents are sensitive to moisture.

-

Two-Step Process: The reaction proceeds through an isolable ketimine intermediate, which is then hydrolyzed to the final ketone product.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the phenolic hydroxyl proton, a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons on the ring, and a singlet for the three acetyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbons of the aromatic ring, the aromatic CH carbons, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.[13][14]

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=O stretch (ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (phenol): An absorption band in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[15][16][17]

-

Molecular Ion Peak: Expected at m/z = 164.

-

Major Fragments: A prominent peak at m/z = 149 due to the loss of a methyl radical (•CH₃) from the acetyl group (alpha-cleavage). Another significant fragment would be the acylium ion [M-CH₃]⁺ at m/z = 121.

Applications in Drug Discovery and Development

4'-Hydroxy-3',5'-dimethylacetophenone serves as a versatile intermediate in the synthesis of various biologically active compounds. Its utility stems from the ability to chemically modify both the hydroxyl and acetyl groups, as well as the potential for further substitution on the aromatic ring.

One notable application is in the synthesis of compounds with potential antimycobacterial activity.[18] The core structure can be elaborated to generate novel heterocyclic compounds that can be screened for their efficacy against Mycobacterium tuberculosis and other pathogenic bacteria.

Furthermore, this compound is a precursor for more complex molecules that may exhibit a range of pharmacological activities. For instance, derivatives of similar acetophenones have been investigated as inhibitors of enzymes such as phosphodiesterases.[19] The substituted acetophenone moiety can be a key pharmacophore in the design of new therapeutic agents.

Safety and Handling

4'-Hydroxy-3',5'-dimethylacetophenone is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.

Conclusion

4'-Hydroxy-3',5'-dimethylacetophenone is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, established synthetic routes, and potential applications. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for leveraging this compound in the design and synthesis of novel therapeutic agents. Further experimental investigation into its precise physical properties, such as boiling point and solubility, and the development of optimized, high-yield synthetic protocols will undoubtedly expand its utility in the scientific community.

References

- 1. 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]

- 3. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]

- 8. Houben-Hoesch Synthesis (Chapter 63) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]

- 11. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. azooptics.com [azooptics.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 | FH54824 [biosynth.com]

- 19. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of 4'-Hydroxy-3',5'-dimethylacetophenone: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4'-Hydroxy-3',5'-dimethylacetophenone, a versatile chemical intermediate. From its fundamental chemical identity to its role in the synthesis of bioactive molecules, this document serves as a technical resource for professionals in the fields of chemical synthesis and drug discovery. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and its applications as a key building block in medicinal chemistry.

Nomenclature and Chemical Identity

4'-Hydroxy-3',5'-dimethylacetophenone is an aromatic ketone that is structurally characterized by an acetophenone core substituted with a hydroxyl group and two methyl groups on the phenyl ring. Understanding its various synonyms and identifiers is crucial for effective literature and database searches.

Systematic and Common Names: The most systematic name for this compound, according to IUPAC nomenclature, is 1-(4-hydroxy-3,5-dimethylphenyl)ethanone [1]. However, it is frequently referred to by several other names in chemical literature and commercial catalogs. These synonyms include:

-

4'-Hydroxy-3',5'-dimethylacetophenone[1]

-

3',5'-Dimethyl-4'-hydroxyacetophenone[2]

-

4-Acetyl-2,6-dimethylphenol[2]

-

Ethanone, 1-(4-hydroxy-3,5-dimethylphenyl)-[1]

A clear understanding of these synonyms is essential for navigating the chemical landscape and ensuring accurate communication in a research and development setting.

Chemical Identifiers: For unambiguous identification, a set of unique identifiers is assigned to this compound. These are indispensable for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 5325-04-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| InChIKey | MUWPKXVVEOGKNO-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)c1cc(C)c(O)c(C)c1 | [2] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of 4'-Hydroxy-3',5'-dimethylacetophenone is fundamental to its handling, storage, and application in synthetic chemistry.

Key Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to light beige crystalline powder | [3] |

| Melting Point | 151-155 °C | [2] |

| Assay | ≥97% | [2] |

Safety and Handling: As with any chemical reagent, proper safety precautions must be observed when handling 4'-Hydroxy-3',5'-dimethylacetophenone. The compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone

The synthesis of hydroxyaryl ketones is a cornerstone of organic chemistry, with several named reactions being applicable. The Fries rearrangement is a particularly relevant and widely used method for the preparation of compounds like 4'-Hydroxy-3',5'-dimethylacetophenone.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst[4]. The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers[4]. The regioselectivity of the reaction is influenced by factors such as temperature and solvent polarity. Lower temperatures generally favor the formation of the para product, which is often the thermodynamically more stable isomer[4].

The generally accepted mechanism proceeds through the formation of an acylium ion intermediate after the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by an electrophilic aromatic substitution reaction where the acylium ion attacks the electron-rich aromatic ring.

Caption: Generalized mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from a reported synthesis of a structurally similar compound, (4-hydroxy-3,5-dimethylphenyl)(phenyl)methanone, and is expected to yield the desired product with minor optimization[5]. The starting material for this synthesis is 2,6-dimethylphenyl acetate, which can be readily prepared from the acetylation of 2,6-dimethylphenol.

Materials and Reagents:

-

2,6-Dimethylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

6 M Hydrochloric acid (HCl)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2,6-dimethylphenyl acetate (1 equivalent) and anhydrous aluminum chloride (2 equivalents).

-

Heating: Heat the reaction mixture in an oil bath to 150-170 °C for 2-3 hours. The reaction should be conducted under anhydrous conditions to prevent the decomposition of the Lewis acid catalyst.

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by adding the mixture to a beaker containing crushed ice and 6 M HCl. This step is highly exothermic and should be performed with caution in a fume hood.

-

Isolation: Stir the quenched mixture for 2-3 hours to ensure complete hydrolysis of the aluminum complexes. The solid product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from ethanol to obtain the purified 4'-Hydroxy-3',5'-dimethylacetophenone as colorless crystals[5].

Self-Validation and Optimization: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with established values.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous confirmation of the chemical structure of 4'-Hydroxy-3',5'-dimethylacetophenone.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (in ppm) are:

-

A singlet for the phenolic hydroxyl proton (-OH).

-

A singlet for the two aromatic protons.

-

A singlet for the six protons of the two methyl groups on the aromatic ring.

-

A singlet for the three protons of the acetyl methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

A broad band for the O-H stretching of the phenolic hydroxyl group.

-

A strong, sharp band for the C=O stretching of the ketone.

-

Bands corresponding to C-H stretching and C=C stretching in the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ), confirming its elemental composition.

Applications in Drug Discovery and Development

Hydroxyacetophenones are valuable intermediates in the synthesis of a wide range of biologically active compounds[6]. The structural motif of 4'-Hydroxy-3',5'-dimethylacetophenone, particularly the 2,6-dimethylphenol core, is found in several pharmaceutical agents.

Precursor to Antiarrhythmic Drug Analogs

One of the most notable applications of the 2,6-dimethylphenol scaffold is in the synthesis of the Class I antiarrhythmic drug, Mexiletine [1-(2,6-dimethylphenoxy)propan-2-amine][7]. Mexiletine functions by blocking voltage-gated sodium channels in the heart, thereby treating certain types of irregular heartbeats[8].

4'-Hydroxy-3',5'-dimethylacetophenone serves as a key precursor for the synthesis of hydroxylated analogs of mexiletine, such as parahydroxymexiletine (pHM), which is 4-(2-aminopropoxy)-3,5-dimethylphenol[9]. The synthesis of such analogs is crucial for studying structure-activity relationships (SAR) and developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles[10][11].

Caption: Synthetic pathway from 4'-Hydroxy-3',5'-dimethylacetophenone to a Mexiletine analog and its biological target.

Synthesis of Chromone Derivatives

Hydroxyacetophenones are also key starting materials for the synthesis of chromones (1-benzopyran-4-ones)[12]. Chromone derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[12]. The synthesis typically involves a condensation reaction between a hydroxyacetophenone and a suitable carbonyl compound, followed by cyclization. The use of 4'-Hydroxy-3',5'-dimethylacetophenone allows for the introduction of the 3,5-dimethylphenyl moiety into the chromone scaffold, enabling the exploration of novel bioactive compounds.

Conclusion

4'-Hydroxy-3',5'-dimethylacetophenone is a chemical compound with a well-defined identity and a range of applications that make it highly valuable to the scientific community. Its synthesis, primarily through the Fries rearrangement, is well-established, and its structure can be unequivocally confirmed through modern spectroscopic techniques. As a precursor to important pharmacophores, such as those found in sodium channel blockers and chromone derivatives, it continues to be a relevant building block in the ongoing quest for novel therapeutics. This guide has provided a technical foundation for understanding and utilizing this versatile intermediate in a research and drug development context.

References

- Nchinda, A. T. (2004).

-

View of Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. (n.d.). Retrieved January 5, 2026, from [Link]

- Catalano, A., et al. (2012). Synthesis and toxicopharmacological evaluation of m-hydroxymexiletine, the first metabolite of mexiletine more potent than the parent compound on voltage-gated sodium channels. Journal of Medicinal Chemistry, 55(3), 1418–1422.

- Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

- Cashman, J. R. (2022). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes. ProBiologists.

-

Wikipedia contributors. (2023, December 2). Fries rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved 01:46, January 5, 2026, from [Link]

- Cavalluzzi, M. M., et al. (2007). Synthesis of ( R)-, ( S)-, and ( RS)-hydroxymethylmexiletine, one of the major metabolites of mexiletine. Tetrahedron: Asymmetry, 18(15), 1835-1840.

- Cashman, J. R. (2022). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived. Archives of Clinical Toxicology, 4(1), 5-10.

-

PubChem. 4'-Hydroxy-3',5'-dimethylacetophenone. Available at: [Link]

-

Scribd. Fries Rearrangement of Phenyl Acetate. Available at: [Link]

-

Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

-

Physics Wallah. Reaction Mechanism of Fries Rearrangement. Available at: [Link]

- Tarasenko, D. O., et al. (2023). The synthesis of a new series of chromones based on formylthiazoles. Journal of Organic and Pharmaceutical Chemistry, 21(4), 3-10.

- Mukherjee, P. K., et al. (2016). Evaluation of Bioactive Compounds as Acetylcholinesterase Inhibitors from Medicinal Plants. In Evidence-Based Validation of Herbal Medicine (pp. 439-463). Elsevier.

- Dileep, C. S., et al. (2013). (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1676.

- Al-Amiery, A. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Scientific Reports, 12(1), 20999.

- Gupta, S., et al. (2012). 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING.

-

National Institute of Standards and Technology. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. In NIST Chemistry WebBook. Available at: [Link]

- He, J., & Yang, J. (2009). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3030.

- Al-Majedy, Y. K., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Future Journal of Pharmaceutical Sciences, 10(1), 75.

- Patel, K. D., et al. (2021). Synthesis and characterization of iron (iii) complexes of some 2-hydroxy-4, 5-dimethylacetophenone substituted hydrazones. International Journal of Advanced Chemistry Research, 3(1), 01-10.

- He, J., & Yang, J. (2009). 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone.

- Kim, S., et al. (2023). Meirols A–C: Bioactive Catecholic Compounds from the Marine-Derived Fungus Meira sp. 1210CH-42. Marine Drugs, 21(9), 488.

- de Paula, M. T., et al. (2015). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Journal of Neuroscience Research, 93(8), 1240-1249.

- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry.

-

PubChem. Mexiletine. Available at: [Link]

- Li, Y., et al. (2025). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Antioxidants, 14(4), 476.

- Guaringue, R. P., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 17(2), 241-246.

- Szostak, K., & Szostak, R. (2023).

- Belitz, H.-D., et al. (2009). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). In Food Chemistry (pp. 383-384). Springer, Berlin, Heidelberg.

- Özer, T., et al. (2020). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-137.

Sources

- 1. 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and toxicopharmacological evaluation of m-hydroxymexiletine, the first metabolite of mexiletine more potent than the parent compound on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. probiologists.com [probiologists.com]

- 11. probiologists.com [probiologists.com]

- 12. ijrpc.com [ijrpc.com]

The Definitive Guide to the Synthesis and Characterization of 4-Acetyl-2,6-dimethylphenol

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis and detailed analytical characterization of 4-Acetyl-2,6-dimethylphenol (also known as 4-hydroxy-3,5-dimethylacetophenone). This valuable hydroxyaryl ketone serves as a crucial building block in medicinal chemistry and materials science. We move beyond simple procedural lists to offer an in-depth rationale for the chosen synthetic pathways and a multi-faceted analytical workflow. This document is designed to equip researchers, chemists, and drug development professionals with the expertise to synthesize, purify, and rigorously validate the identity and purity of this compound, ensuring reproducibility and reliability in downstream applications.

Introduction: The Scientific Rationale

Substituted acetophenones are a cornerstone of organic synthesis, frequently appearing as key intermediates in the production of pharmaceuticals and fine chemicals.[1] 4-Acetyl-2,6-dimethylphenol (C₁₀H₁₂O₂) is a particularly interesting scaffold, combining a reactive acetyl group with a sterically hindered phenolic hydroxyl group. This unique arrangement offers potential for selective functionalization and the development of novel derivatives. The ortho-methyl groups influence the electronic and steric environment of the phenol, potentially modulating its antioxidant properties or its utility as a ligand. A robust and verifiable method for its synthesis and characterization is therefore paramount for any research leveraging this compound.

This guide focuses on the classic yet highly effective Fries rearrangement for synthesis, followed by a suite of orthogonal analytical techniques—IR, NMR, and MS—to build a self-validating dossier of the molecule's identity and purity.

Synthesis: A Guided Approach via Fries Rearrangement

The most direct and industrially relevant route to ortho- and para-hydroxyaryl ketones is the Fries rearrangement. This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2] For the synthesis of 4-Acetyl-2,6-dimethylphenol, the logical precursor is 2,6-dimethylphenyl acetate. The reaction proceeds via the formation of a reactive acylium ion, which then performs an electrophilic aromatic substitution, primarily at the para position due to the directing effect of the hydroxyl group and thermodynamic control at higher temperatures.[2]

The overall synthetic pathway is a two-step process:

-

Esterification: Conversion of 2,6-dimethylphenol to 2,6-dimethylphenyl acetate.

-

Rearrangement: Lewis acid-catalyzed Fries rearrangement to yield the target product.

Caption: Orthogonal workflow for structural validation.

Infrared (IR) Spectroscopy

-

Expertise: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 4-Acetyl-2,6-dimethylphenol, we expect to see characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) groups. The broadness of the O-H stretch is indicative of hydrogen bonding.

-

Protocol:

-

Prepare a sample by mixing a small amount of the crystalline product with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid directly on the ATR crystal.

-

Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Expected Data Interpretation:

-

~3300-3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

-

~2950-3000 cm⁻¹ (sharp): Aromatic and aliphatic C-H stretches.

-

~1660-1680 cm⁻¹ (strong, sharp): C=O stretch of the ketone, conjugated to the aromatic ring.

-

~1580-1600 cm⁻¹: C=C stretches within the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise: NMR provides the most detailed information about the carbon-hydrogen framework of the molecule, confirming the precise connectivity of atoms.

-

Protocol:

-

Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable hydroxyl proton.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

-

-

Expected ¹H NMR Data Interpretation (in DMSO-d₆):

-

~9.5-10.5 ppm (singlet, 1H): Phenolic -OH proton. The chemical shift can be variable.

-

~7.5-7.7 ppm (singlet, 2H): Aromatic protons (H-3 and H-5). They appear as a singlet due to the symmetrical substitution pattern.

-

~2.5 ppm (singlet, 3H): Acetyl group (-COCH₃) methyl protons.

-

~2.2 ppm (singlet, 6H): Two aromatic methyl group protons (-CH₃ at C2 and C6).

-

-

Expected ¹³C NMR Data Interpretation (in DMSO-d₆):

-

~197 ppm: Carbonyl carbon (C=O).

-

~158 ppm: Phenolic carbon (C4-OH).

-

~130-132 ppm: Aromatic carbons (C3 and C5).

-

~128-130 ppm: Quaternary aromatic carbon (C1).

-

~125-127 ppm: Quaternary aromatic carbons attached to methyl groups (C2 and C6).

-

~26 ppm: Acetyl methyl carbon (-COCH₃).

-

~16 ppm: Aromatic methyl carbons (-CH₃).

-

Mass Spectrometry (MS)

-

Expertise: MS provides the molecular weight of the compound, which is a fundamental confirmation of its identity. The fragmentation pattern can also offer further structural clues.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

-

Expected Data Interpretation:

-

Molecular Ion Peak: The primary peak of interest will be the molecular ion [M]⁺ (in EI) or protonated molecule [M+H]⁺ (in ESI), corresponding to a mass-to-charge ratio (m/z) of ~164.08. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₁₀H₁₂O₂.

-

Key Fragment: A prominent fragment ion at m/z ~149 is expected, corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the acetyl group, which is a characteristic fragmentation for acetophenones.

-

Conclusion: A Self-Validating System

The comprehensive characterization of 4-Acetyl-2,6-dimethylphenol relies on the convergence of evidence from multiple, independent analytical techniques. The successful synthesis via Fries rearrangement provides the material, while the melting point offers a benchmark for purity. IR spectroscopy confirms the presence of the required functional groups, NMR spectroscopy maps out the exact atomic connectivity, and mass spectrometry validates the molecular weight and elemental composition. When all data align with the expected values for the target structure, a high degree of confidence in the sample's identity and purity is achieved, establishing a trustworthy foundation for its use in further research and development.

References

-

PubChem. 4'-Hydroxy-3',5'-dimethylacetophenone. [Link]

-

PrepChem. Synthesis of 2,6-dimethylphenyl acetate. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

PubChem. 2,6-Dimethylphenol. [Link]

-

Wikipedia. Fries rearrangement. [Link]

-

NIST Chemistry WebBook. Phenol, 2,6-dimethyl-. [Link]

-

Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927–1930. [Link]

-

Taylor & Francis Online. Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. [Link]

-

precisionFDA. 4'-HYDROXY-3',5'-DIMETHYLACETOPHENONE. [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone

This technical guide provides a comprehensive analysis of the spectral data for the compound 1-(4-hydroxy-3,5-dimethylphenyl)ethanone, also known as 4'-hydroxy-3',5'-dimethylacetophenone. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide emphasizes not only the interpretation of the spectral data but also the underlying principles and experimental considerations that ensure data integrity and reliability.

Introduction

1-(4-hydroxy-3,5-dimethylphenyl)ethanone (CAS No: 5325-04-2) is a substituted acetophenone with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure, featuring a phenolic hydroxyl group and two methyl substituents on the aromatic ring, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Accurate characterization of this molecule is paramount, and spectroscopic techniques provide the necessary tools for unambiguous identification and purity assessment. This guide delves into the core spectroscopic data that defines the chemical identity of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone.

Molecular Structure and Key Spectroscopic Features

The structural features of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone give rise to a unique spectral fingerprint. The key functionalities to be identified are the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the aromatic ring with its specific substitution pattern, and the methyl groups.

Figure 1: Chemical structure of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet | 2H | Aromatic Protons (H-2, H-6) |

| ~5.5 | Singlet (broad) | 1H | Hydroxyl Proton (-OH) |

| ~2.5 | Singlet | 3H | Acetyl Protons (-COCH₃) |

| ~2.2 | Singlet | 6H | Methyl Protons (Ar-CH₃) |

Note: The chemical shifts are predicted and may vary slightly in experimental data depending on the solvent and concentration.

Interpretation and Causality:

-

Aromatic Protons (H-2, H-6): The two aromatic protons are equivalent due to the symmetry of the molecule and therefore appear as a single peak. Their downfield shift is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group.

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

-

Acetyl Protons (-COCH₃): These protons are adjacent to the electron-withdrawing carbonyl group, which causes them to be deshielded and appear downfield compared to alkyl protons.

-

Methyl Protons (Ar-CH₃): The six protons of the two methyl groups on the aromatic ring are equivalent and appear as a singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Experimental ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~197.0 | Carbonyl Carbon (C=O) |

| ~155.0 | Aromatic Carbon (C-4) |

| ~131.0 | Aromatic Carbon (C-1) |

| ~129.0 | Aromatic Carbons (C-2, C-6) |

| ~125.0 | Aromatic Carbons (C-3, C-5) |

| ~26.0 | Acetyl Carbon (-COCH₃) |

| ~16.0 | Methyl Carbons (Ar-CH₃) |

Source: SpectraBase[2]

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift, which is characteristic of ketones.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-4) is shielded, while the carbons adjacent to the carbonyl group (C-2, C-6) are deshielded.

-

Acetyl and Methyl Carbons: The acetyl methyl carbon appears at a typical upfield region for sp³ hybridized carbons, as do the aromatic methyl carbons.

Experimental Protocol for NMR Spectroscopy

Figure 2: A simplified workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

-

Data Acquisition: Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Experimental IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H Stretch (phenolic) |

| ~2900-3000 | Medium | C-H Stretch (aromatic and aliphatic) |

| ~1660 | Strong, Sharp | C=O Stretch (conjugated ketone) |

| ~1600, ~1470 | Medium | C=C Stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O Stretch (phenol) |

Source: Sigma-Aldrich[1], SpectraBase[2]

Interpretation and Causality:

-

O-H Stretch: The broad absorption band in the 3300-3500 cm⁻¹ region is a characteristic feature of the hydroxyl group involved in hydrogen bonding.

-

C=O Stretch: The strong, sharp peak around 1660 cm⁻¹ is indicative of a carbonyl group. The frequency is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[3]

-

Aromatic C=C Stretch: The absorptions in the 1470-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: The strong band in the 1200-1300 cm⁻¹ region corresponds to the stretching vibration of the C-O bond of the phenolic group.

Experimental Protocol for ATR-FTIR Spectroscopy

References

An In-Depth Technical Guide to the Biological Activities of 4'-Hydroxy-3',5'-dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological activities of 4'-Hydroxy-3',5'-dimethylacetophenone. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate its therapeutic potential. While direct and extensive research on this specific molecule is emerging, this document synthesizes information on structurally related compounds and outlines the key experimental pathways to elucidate its bioactivity.

Introduction to 4'-Hydroxy-3',5'-dimethylacetophenone

4'-Hydroxy-3',5'-dimethylacetophenone, also known as 4-acetyl-2,6-dimethylphenol, is a phenolic compound with the chemical formula C₁₀H₁₂O₂.[1][2] Its structure, featuring a hydroxyl group and two methyl groups on the phenyl ring, suggests the potential for a range of biological activities. Phenolic compounds are widely recognized for their antioxidant properties, which often form the basis for other therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[3] The strategic placement of the methyl groups may influence its lipophilicity and interaction with biological targets, making it a compound of interest for further investigation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2][4] |

| Molecular Weight | 164.20 g/mol | [2][4] |

| CAS Number | 5325-04-2 | [2][4] |

| Appearance | White to light beige crystalline powder | [5] |

| Melting Point | 151-155 °C | [2] |

Antioxidant Activity

The antioxidant potential of a phenolic compound like 4'-Hydroxy-3',5'-dimethylacetophenone is a primary area of investigation. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The phenolic hydroxyl group is the primary contributor to this activity, as it can donate a hydrogen atom to stabilize free radicals.

Proposed Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds generally involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus breaking the chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating methyl groups on the ring is expected to further stabilize this radical, potentially enhancing the antioxidant capacity of 4'-Hydroxy-3',5'-dimethylacetophenone.

Caption: Proposed mechanism of free radical scavenging by 4'-Hydroxy-3',5'-dimethylacetophenone.

Experimental Protocols for Antioxidant Activity Assessment

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Prepare a stock solution of 4'-Hydroxy-3',5'-dimethylacetophenone in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

To 1.0 mL of each dilution of the test compound, add 2.0 mL of the DPPH solution.

-

Prepare a control containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

-

Prepare a blank containing 1.0 mL of the test compound at each dilution and 2.0 mL of methanol.

-

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation of Scavenging Activity:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Step-by-Step Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of 4'-Hydroxy-3',5'-dimethylacetophenone in a suitable solvent.

-

Assay Procedure:

-

To 10 µL of each dilution of the test compound, add 1.0 mL of the ABTS•+ working solution.

-

Prepare a control containing 10 µL of the solvent and 1.0 mL of the ABTS•+ working solution.

-

-

Incubation: Incubate the mixtures at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity and IC₅₀ Determination: The calculations are performed similarly to the DPPH assay.

Sources

- 1. 4'-Hydroxy-3',5'-dimethylacetophenone | C10H12O2 | CID 36581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4 -Hydroxy-3 ,5 -dimethylacetophenone 97 5325-04-2 [sigmaaldrich.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]

An In-depth Technical Guide to 4'-Hydroxy-3',5'-dimethylacetophenone

This guide provides a comprehensive technical overview of 4'-Hydroxy-3',5'-dimethylacetophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective biological significance.

Introduction and Chemical Identity

4'-Hydroxy-3',5'-dimethylacetophenone, also known as 4-acetyl-2,6-dimethylphenol, is an organic compound featuring a phenol ring substituted with an acetyl group and two methyl groups.[1][2] Its chemical structure, characterized by the strategic placement of these functional groups, suggests the potential for interesting biological activities, drawing parallels with other phenolic compounds known for their antioxidant and anti-inflammatory properties.